4-Amino-2-fluorobenzoic acid is an aromatic organic compound with the chemical formula C7H6FNO2. It is a white crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide []. The synthesis of 4-amino-2-fluorobenzoic acid has been reported in various scientific publications, with different methods employed depending on the desired scale and starting materials []. Characterization of the synthesized product is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].
While research on 4-amino-2-fluorobenzoic acid is ongoing, it has been explored for various potential applications in scientific research, including:
Due to the presence of the amine and fluorine functional groups, 4-amino-2-fluorobenzoic acid has been investigated as a potential scaffold for the development of new drugs []. Studies have shown that it can exhibit various biological activities, including antibacterial and antifungal properties.
The unique properties of 4-amino-2-fluorobenzoic acid, such as its thermal stability and ability to form hydrogen bonds, make it a potential candidate for use in the development of new materials. For example, it has been explored for use in the synthesis of polymers with potential applications in electronics and optoelectronics.
-amino-2-fluorobenzoic acid can serve as a versatile building block in organic synthesis due to the presence of reactive functional groups. It can be used as a starting material for the synthesis of various other complex organic molecules with diverse applications.
4-Amino-2-fluorobenzoic acid is an organic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. This compound features an amino group (-NH₂) and a fluorine atom attached to a benzoic acid structure, specifically at the para and ortho positions, respectively. It is typically presented as a solid that can vary in color from cream to pale yellow. The compound is known for its corrosive and irritant properties, necessitating careful handling in laboratory settings .
Current research on 4-AFBA is limited, and its specific mechanism of action in biological systems remains unexplored. However, its structural features suggest potential interactions with enzymes or receptors due to the presence of the amine and carboxylic acid groups []. Further research is needed to elucidate its biological activity.
Detailed information on the safety hazards of 4-AFBA is scarce. As a general precaution, aromatic amines can have irritant or toxic properties []. The presence of fluorine might also influence its reactivity. Due to limited data, it is advisable to handle 4-AFBA with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until more information becomes available.
Research on 4-AFBA is in its early stages. Further studies are needed to explore its:
These reactions highlight the compound's versatility in organic synthesis and its potential use as an intermediate in various chemical processes .
Several methods exist for synthesizing 4-Amino-2-fluorobenzoic acid:
Each method varies in efficiency and yield, and the choice often depends on available reagents and desired purity levels .
4-Amino-2-fluorobenzoic acid finds applications across various fields:
Interaction studies involving 4-Amino-2-fluorobenzoic acid focus on its reactivity with biological molecules:
These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-Amino-2-fluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Aminobenzoic Acid | C7H7NO2 | Lacks fluorine; widely used as a precursor in pharmaceuticals. |
2-Amino-4-fluorobenzoic Acid | C7H6FNO2 | Fluorine at a different position; studied for similar biological activities. |
3-Amino-5-fluorobenzoic Acid | C7H6FNO2 | Different substitution pattern; potential applications in dye synthesis. |
The uniqueness of 4-Amino-2-fluorobenzoic acid lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds .
4-Amino-2-fluorobenzoic acid, designated by the Chemical Abstracts Service registry number 446-31-1, is systematically named as benzoic acid, 4-amino-2-fluoro according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is also known by several alternative names including 2-fluoro-4-aminobenzoic acid, 4-amino-2-fluorobenzenecarboxylic acid, and 4-carboxy-3-fluoroaniline. The molecular formula C₇H₆FNO₂ reflects the presence of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The compound possesses a molecular weight of 155.13 grams per mole, with a monoisotopic mass of 155.038257 atomic mass units. The InChI key QHERSCUZBKDVOC-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.
The systematic naming reflects the substitution pattern on the benzene ring, where the amino group occupies the para position (position 4) relative to the carboxylic acid group, while the fluorine atom is located at the ortho position (position 2) relative to the carboxylic acid. This specific substitution pattern influences both the chemical reactivity and biological activity of the compound, making it distinct from other isomeric aminofluorobenzoic acids. The compound is classified under multiple chemical categories including aromatic amino acids, fluorinated building blocks, and unnatural amino acid derivatives.
Corrosive;Irritant